![molecular formula C13H17N5O2 B2651158 (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide CAS No. 1007031-84-6](/img/structure/B2651158.png)
(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide
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Description
“(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide” is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Applications : This compound is involved in the synthesis of various heterocyclic compounds, such as pyrazole and pyrimidine derivatives, which show potential for various biological applications. For instance, they demonstrate antitumor, antimicrobial, and antioxidant activities (Farag & Fahim, 2019). Another study synthesizes pyrazolopyrimidines derivatives with notable anti-5-lipoxygenase and anticancer activities (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
- Antitumor Properties : Various derivatives synthesized from this compound exhibit significant antitumor properties. Some compounds show inhibition effects comparable to standard treatments against cancer cell lines like MCF-7 and HEPG2 (Riyadh, 2011). Another study indicates the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, showing potential antitumor activity (Tavakoli-Hoseini et al., 2011).
- Antimicrobial Potential : The derivatives also demonstrate significant antimicrobial activities. For instance, compounds synthesized from this chemical show promising results against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Molecular Docking and Computational Studies
- Molecular Interactions : These compounds are also studied through molecular docking and computational studies to understand their interactions at a molecular level. Such studies are crucial for developing effective antimicrobial and anticancer agents (Fahim et al., 2021).
Inhibition of c-Src Phosphorylation
- Proapoptotic Agents : Certain pyrazolo[3,4-d]pyrimidine derivatives act as proapoptotic agents by inhibiting c-Src phosphorylation, a process crucial in cancer cell proliferation and survival (Carraro et al., 2006).
properties
IUPAC Name |
(E)-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-10(19)16-17-8-14-11-9(12(17)20)7-15-18(11)13(2,3)4/h5-8H,1-4H3,(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINIHTQJIPLWNY-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide |
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